molecular formula C12H12O4 B3301559 Benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]- CAS No. 91047-79-9

Benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]-

Cat. No.: B3301559
CAS No.: 91047-79-9
M. Wt: 220.22 g/mol
InChI Key: VQKMUYLJAOIAHQ-VOTSOKGWSA-N
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Description

Benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzene ring substituted with a carboxyl group and an ethoxy-oxo-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]- typically involves the reaction of benzoic acid derivatives with ethoxy-oxo-propenyl intermediates. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]- is used as a precursor in the synthesis of various organic compounds. It serves as a building block for more complex molecules and is involved in studies related to reaction mechanisms and catalysis .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in assays to investigate enzyme activity or as a model compound in biochemical studies .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may be investigated for their antimicrobial, anti-inflammatory, or anticancer activities .

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It may also be used as an intermediate in the manufacture of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(E)-3-ethoxy-3-oxoprop-1-enyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8H,2H2,1H3,(H,14,15)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKMUYLJAOIAHQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230952
Record name 3-[(1E)-3-Ethoxy-3-oxo-1-propen-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91047-79-9
Record name 3-[(1E)-3-Ethoxy-3-oxo-1-propen-1-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91047-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1E)-3-Ethoxy-3-oxo-1-propen-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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